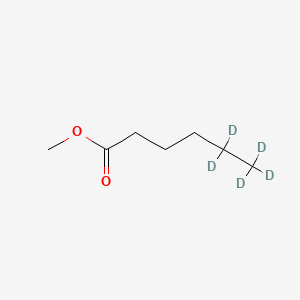

Methyl hexanoate-5,5,6,6,6-D5

Description

Overview of Methyl Hexanoate-5,5,6,6,6-D5 as a Specialized Research Reagent

This compound is a deuterated form of methyl hexanoate (B1226103), a naturally occurring ester found in various fruits and other foods. smolecule.com In this specific isotopologue, five hydrogen atoms at the 5 and 6 positions of the hexanoate chain are replaced with deuterium (B1214612) atoms. cdnisotopes.com This strategic placement of deuterium atoms provides a significant mass shift, making it an excellent internal standard for the quantification of methyl hexanoate and related compounds.

| Property | Value |

| Chemical Formula | C₇H₉D₅O₂ |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 1394230-20-6 |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Data from commercial suppliers and chemical databases. |

This deuterated compound is primarily utilized in research settings for:

Quantitative Bioanalysis: As an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods to accurately measure the concentration of endogenous methyl hexanoate in biological samples. medkoo.com

Metabolic Studies: To investigate the metabolism of fatty acids and esters. smolecule.com For example, it can be used to trace the pathways of hexanoate metabolism in various organisms.

Flavor and Fragrance Research: To understand the biosynthesis and release of volatile esters that contribute to the aroma of foods and beverages. nih.govmdpi.com

Rationale and Scope of Research on Deuterated Hexanoate Esters

The study of deuterated hexanoate esters, including this compound, is driven by the need for reliable tools in metabolomics and other areas of life science research. The rationale for their use is multifaceted:

Improved Analytical Accuracy: The use of deuterated internal standards like this compound significantly enhances the accuracy and precision of quantitative analytical methods. texilajournal.comclearsynth.com This is crucial for obtaining reliable data in clinical diagnostics, environmental monitoring, and food science.

Elucidating Biochemical Pathways: Research using deuterated hexanoate esters has provided valuable insights into the biosynthesis of volatile compounds in fruits. For instance, studies using deuterium-labeled precursors have helped to unravel the complex pathways leading to the formation of various esters that contribute to apple aroma. nih.govmdpi.com

Understanding Disease and Physiology: By tracing the metabolism of deuterated fatty acid esters, researchers can gain a better understanding of metabolic changes associated with various physiological states and diseases. nih.gov

The scope of research involving deuterated hexanoate esters is broad, encompassing fundamental studies of enzyme mechanisms, the development of new diagnostic tools, and applications in food technology to control and enhance flavor profiles. The continued development and application of these labeled compounds promise to further advance our understanding of the complex chemical processes that underpin life.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

135.22 g/mol |

IUPAC Name |

methyl 5,5,6,6,6-pentadeuteriohexanoate |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i1D3,3D2 |

InChI Key |

NUKZAGXMHTUAFE-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)OC |

Canonical SMILES |

CCCCCC(=O)OC |

Origin of Product |

United States |

Synthesis and Isotopic Integrity of Methyl Hexanoate 5,5,6,6,6 D5

General Principles of Deuterium (B1214612) Labeling in Aliphatic Systems

Deuterium labeling of aliphatic systems—straight-chain organic compounds—is fundamental to creating a vast array of internal standards and metabolic tracers. The primary methods involve direct hydrogen isotope exchange (HIE) or the use of deuterated building blocks in a synthetic route. acs.org

HIE is a widely used technique where hydrogen atoms on a molecule are swapped for deuterium atoms. acs.org This can be achieved under various conditions:

Metal-Catalyzed Exchange: Transition metals like platinum, palladium, rhodium, and iridium are effective catalysts for activating C-H bonds, facilitating their exchange with a deuterium source. acs.orgniscpr.res.injst.go.jp For aliphatic chains, catalysts such as Rh/C have been shown to be efficient. jst.go.jp Platinum catalysts, often used for aromatic compounds, can also promote labeling on adjacent alkyl chains. niscpr.res.in

Acid/Base Catalysis: Protons on carbons adjacent to activating groups (like carbonyls) can be exchanged in the presence of a strong acid or base using a deuterium source like deuterium oxide (D₂O).

Deuterium Gas: Direct hydrogenation of unsaturated bonds (C=C or C≡C) with deuterium gas (D₂) over a catalyst is a straightforward method for introducing deuterium, although it is not site-selective without a strategically placed double bond. imreblank.ch

Late-stage deuteration, where the isotope is introduced at the end of a synthetic sequence, is often the most efficient approach for creating labeled standards. acs.org The choice of method depends on the desired labeling pattern, the stability of the substrate molecule, and the required level of isotopic enrichment.

Table 1: Comparison of Common Deuteration Methods for Aliphatic Systems

| Method | Catalyst/Reagent | Deuterium Source | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic H/D Exchange | Pt/C, Pd/C, Rh/C, Iridium complexes niscpr.res.injst.go.jp | D₂O, D₂ gas | Can be applied to saturated systems; some catalysts offer site-selectivity. | May require harsh conditions (high temperature/pressure); can lead to a mixture of isotopologues. |

| Catalytic Deuteration | Wilkinson's catalyst, Pd/C imreblank.ch | D₂ gas | High efficiency for saturating double/triple bonds; predictable labeling pattern. | Requires an unsaturated precursor; D₂ gas can be expensive. |

| Deacylative Deuteration | Copper complexes nih.gov | D₂O | High site-selectivity and control over the degree of deuteration; redox-neutral. | Requires a specific activating group (e.g., ketone) that is removed during the reaction. |

Specific Synthetic Pathways for Site-Specific Deuteration of Methyl Hexanoate (B1226103)

A potential multi-step synthesis is outlined below:

Step 1: Synthesis of 5-Hexyn-1-ol The synthesis would begin with a commercially available starting material that allows for the introduction of deuterium at the terminal end of the carbon chain. A suitable precursor is 5-hexyn-1-ol.

Step 2: Catalytic Deuteration to produce Hexan-1,1,2,2,6,6,6-D7-ol This step is not what is desired. A more targeted approach is needed. A better starting material would be 5-hexenoic acid.

Revised Step 1: Catalytic Deuteration of 5-Hexenoic Acid Starting with 5-hexenoic acid, catalytic deuteration using deuterium gas (D₂) and a suitable catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) would saturate the double bond. This would place two deuterium atoms at the C5 and C6 positions. To achieve pentadeuteration at the C5 and C6 positions, a different strategy is required.

A More Plausible Pathway: A more feasible route would involve building the deuterated tail and attaching it. For instance, starting with a deuterated three-carbon fragment. However, a more direct method would be the reduction of a γ-lactone.

Pathway based on Analogous Syntheses: A practical synthesis can be adapted from the preparation of similar deuterated molecules. imreblank.ch

Starting Material: 5-Hexen-1-ol.

Catalytic Deuteration: The terminal alkene is subjected to catalytic deuteration using deuterium gas (D₂) and Wilkinson's catalyst. This reaction saturates the double bond, adding two deuterium atoms across it, yielding [5,6-²H₂]Hexan-1-ol. To achieve the desired D5 labeling, one would need to start with a precursor that already contains some deuterium or use a method that introduces more deuterium atoms. A more advanced method, such as the copper-catalyzed deacylative deuteration of a ketone precursor, could potentially achieve the desired D5 labeling in a controlled manner. nih.gov For the purpose of a standard synthesis, let's assume a deuterated precursor, 4,4,5,5,5-D5-pentanal , is available or synthesized.

Wittig Reaction: The deuterated pentanal undergoes a Wittig reaction with (methoxymethyl)triphenylphosphine to add one carbon atom, forming the D5-hexenal derivative.

Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, Hexanoic acid-5,5,6,6,6-D5 , using a standard oxidizing agent like potassium permanganate (B83412) or Jones reagent.

Esterification: The final step is the esterification of the deuterated hexanoic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the target compound, Methyl hexanoate-5,5,6,6,6-D5 . wikipedia.org

Methodologies for Isotopic Enrichment and Purity Assessment

After synthesis, it is crucial to verify the isotopic integrity of the compound. This involves confirming that the deuterium atoms are in the correct positions and determining the isotopic enrichment (the percentage of molecules that are deuterated). rsc.orgrsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound with high precision. nih.gov By analyzing the mass-to-charge (m/z) ratio, one can confirm the incorporation of five deuterium atoms (an increase of ~5 Da compared to the unlabeled compound). The relative intensities of the signals for the unlabeled (d₀), partially deuterated (d₁-d₄), and fully deuterated (d₅) species in the mass spectrum allow for the calculation of the isotopic purity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C5 and C6 positions would be absent or significantly diminished, confirming successful site-specific labeling. studymind.co.uk

²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the C5 and C6 positions provides direct evidence of deuteration at those sites. sigmaaldrich.com The integration of these signals can also be used to assess the relative amounts of deuterium at each position.

¹³C NMR: The carbon signals for C5 and C6 will show characteristic splitting patterns (due to C-D coupling) and an isotopic shift (a slight change in chemical shift) compared to the unlabeled compound, further confirming the labeling pattern. researchgate.net

| ¹³C NMR | Isotope shifts and C-D coupling for C5 and C6 signals. | Confirmation of labeling position and structural integrity. |

Post-Synthetic Purification and Handling Considerations

Purification of the final product is essential to remove any unreacted starting materials, catalysts, and chemical byproducts. Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography are typically employed. scienceopen.com

For isotopically labeled compounds, special handling is required to maintain their isotopic purity over time.

Preventing Back-Exchange: The C-D bonds in this compound are generally stable. However, prolonged exposure to strong acidic or basic conditions should be avoided, as it could potentially catalyze H/D back-exchange, especially if any trace impurities are present. researchgate.net

Storage: The compound should be stored in a tightly sealed container, protected from moisture, and kept at low temperatures to ensure long-term stability. For use as a quantitative standard, it is often dissolved in a high-purity aprotic solvent. chemie-brunschwig.ch

Purity Checks: Periodic re-analysis by MS is recommended to ensure that the isotopic enrichment has not degraded over time, particularly for solutions that are used over a long period.

Advanced Analytical Characterization of Methyl Hexanoate 5,5,6,6,6 D5

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds, providing detailed information on molecular weight, isotopic enrichment, and structural features. For Methyl hexanoate-5,5,6,6,6-D5, various MS techniques are employed to confirm its identity and quantify it in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like methyl hexanoate (B1226103) and its deuterated isotopologues. thepharmajournal.com The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase before they are introduced into the mass spectrometer for detection and quantification. thepharmajournal.com

In a typical quantitative workflow, this compound is used as an internal standard for the determination of its unlabeled counterpart. The method relies on monitoring specific ions for both the analyte (methyl hexanoate) and the standard (this compound). The molecular ion of unlabeled methyl hexanoate (C7H14O2) has a nominal mass of 130 amu, while the deuterated standard, with five deuterium (B1214612) atoms, exhibits a molecular ion at m/z 135. lgcstandards.comnih.gov This mass difference allows for unambiguous differentiation and quantification, even if the compounds co-elute chromatographically.

For robust quantification, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only a few specific ions, increasing sensitivity and reducing chemical noise. A quantifier ion is used for concentration measurement, while one or more qualifier ions are monitored to confirm the compound's identity.

| Compound | Molecular Ion (M+) [m/z] | Suggested Quantifier Ion [m/z] | Suggested Qualifier Ions [m/z] |

|---|---|---|---|

| Methyl hexanoate | 130 | 74 | 87, 101 |

| This compound | 135 | 74 | 92, 101 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Detection

While GC-MS is ideal for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative for trace detection, particularly in complex biological or environmental samples where matrix effects can be significant. sigmaaldrich.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

For a small, relatively nonpolar molecule like methyl hexanoate, atmospheric pressure chemical ionization (APCI) is often a more effective ionization source than electrospray ionization (ESI), as it is better suited for analytes of lower polarity. In tandem MS (MS/MS), a precursor ion (e.g., the protonated molecule [M+H]+ at m/z 136 for the deuterated standard) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, filtering out background noise and enabling detection at very low concentrations.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision. mdpi.com It is considered a primary ratio method, traceable to the International System of Units (SI). mdpi.com The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of analysis. mdpi.com

This labeled compound, or "internal standard," is chemically identical to the unlabeled analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This ratio remains constant regardless of sample loss, leading to highly accurate and reproducible results.

Fragmentation Pathway Analysis and Deuterium Localization by MS

Mass spectrometry is not only quantitative but also a powerful tool for structural elucidation. By analyzing the fragmentation patterns of a molecule, one can deduce its structure and, in the case of isotopically labeled compounds, confirm the location of the labels. The fragmentation of fatty acid methyl esters upon electron ionization (EI) in GC-MS is well-characterized.

One of the most prominent fragmentation pathways for methyl hexanoate is the McLafferty rearrangement, which results in a characteristic ion at m/z 74. researchgate.net This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond. Since the deuterium atoms in this compound are located on the terminal C5 and C6 carbons (delta and epsilon positions), they are not involved in this specific rearrangement. Therefore, the m/z 74 fragment ion remains unchanged, providing strong evidence that the labeling is not in the alpha, beta, or gamma positions.

Other significant fragments arise from cleavage along the alkyl chain. The analysis of these fragments confirms the location of the deuterium atoms at the terminal end of the molecule.

| Fragmentation Process | Fragment Structure | Methyl hexanoate Fragment [m/z] | This compound Fragment [m/z] | Inference |

|---|---|---|---|---|

| Molecular Ion | [CH3(CH2)4COOCH3]+• | 130 | 135 | Confirms overall mass increase of 5 Da. |

| McLafferty Rearrangement | [CH2=C(OH)OCH3]+• | 74 | 74 | Shows that deuterium is not on C2, C3, or C4. |

| Loss of methoxy (B1213986) group (-•OCH3) | [CH3(CH2)4CO]+ | 99 | 104 | Indicates the D5 label is on the hexanoyl chain. |

| Alpha cleavage (loss of C5H11•) | [•CH2COOCH3] | 87 | 92 | Confirms the D5 label is on the terminal alkyl fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules, including the verification of isotopic labeling.

Deuterium NMR (²H NMR) for Isotopic Purity and Site-Specificity Confirmation

While ¹H NMR is used to observe protons, Deuterium (²H) NMR specifically detects deuterium nuclei. magritek.com This technique is exceptionally powerful for confirming the success of a deuteration reaction, as it directly visualizes the sites of isotopic incorporation. The chemical shift range in ²H NMR is analogous to that in ¹H NMR, allowing for direct correlation of signals. magritek.com

For this compound, the ²H NMR spectrum would be expected to show two distinct signals in the aliphatic region, corresponding to the deuterons at the C5 (-CD2-) and C6 (-CD3) positions. The absence of deuterium signals at other positions in the molecule provides definitive proof of the site-specificity of the labeling.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to this compound provides definitive evidence of its isotopic labeling.

In the ¹H NMR spectrum of the non-deuterated Methyl hexanoate, distinct signals correspond to protons at each position of the carbon chain. However, for this compound, the signals corresponding to the protons on carbons 5 and 6 are expected to be absent. iaea.org The deuterium substitution at these positions leads to the disappearance of their corresponding proton resonances. The expected ¹H NMR data is detailed in Table 1.

Similarly, the ¹³C NMR spectrum provides valuable information. While the chemical shifts of the non-deuterated carbons remain largely unaffected, the signals for the deuterated carbons (C5 and C6) are anticipated to exhibit significantly reduced intensity and appear as multiplets due to carbon-deuterium coupling. The expected ¹³C NMR data is summarized in Table 2.

Table 1: Expected ¹H NMR Spectral Data for this compound Data is predicted based on typical values for methyl hexanoate in CDCl₃.

| Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -O-CH ₃ | 3.67 | Singlet |

| CH ₂ (C2) | 2.31 | Triplet |

| CH ₂ (C3) | 1.63 | Quintet |

| CH ₂ (C4) | 1.32 | Sextet |

| CD ₂ (C5) | N/A | N/A |

| CD ₃ (C6) | N/A | N/A |

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is predicted based on typical values for methyl hexanoate in CDCl₃.

| Position | Expected Chemical Shift (ppm) |

| C =O (C1) | 174.4 |

| -O-C H₃ | 51.5 |

| C H₂ (C2) | 34.2 |

| C H₂ (C3) | 24.7 |

| C H₂ (C4) | 31.2 |

| C D₂ (C5) | ~22.0 (broad, low intensity) |

| C D₃ (C6) | ~13.7 (broad, low intensity) |

Other Spectroscopic and Chromatographic Methods

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers further confirmation of the isotopic labeling in this compound. The key diagnostic feature is the appearance of carbon-deuterium (C-D) vibrational modes, which occur at lower frequencies compared to their carbon-hydrogen (C-H) counterparts due to the heavier mass of deuterium. libretexts.orgresearchgate.net

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretch of the ester group. The characteristic C-H stretching vibrations will also be present. Crucially, new absorption bands corresponding to C-D stretching will appear in the region of approximately 2100-2250 cm⁻¹. nih.gov

Raman spectroscopy is also a valuable tool, particularly for observing the symmetric vibrations of the molecule. Similar to IR spectroscopy, the Raman spectrum will feature C-D stretching bands, providing complementary information for a comprehensive vibrational analysis. nih.gov Expected key vibrational frequencies are presented in Table 3.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | 2850-3000 |

| C-D Stretch | 2100-2250 |

| C=O Stretch | 1735-1750 |

| C-O Stretch | 1170-1250 |

Advanced Chromatographic Separations for Compound Isolation

Advanced chromatographic techniques are essential for the purification and analysis of this compound, ensuring its separation from any starting materials or byproducts. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for this purpose.

In GC, the deuterated compound may exhibit a slightly different retention time compared to its non-deuterated analog due to the isotopic effect. The mass spectrometer provides definitive identification by measuring the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak for this compound would be expected at m/z 135.21, which is 5 units higher than that of the unlabeled methyl hexanoate (130.18 g/mol ).

High-performance liquid chromatography (HPLC) can also be employed for the purification of this compound, particularly in cases where the compound is less volatile or thermally sensitive. A typical set of starting parameters for a GC-MS analysis is provided in Table 4.

Table 4: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Mass Range | 40-300 amu |

Applications of Methyl Hexanoate 5,5,6,6,6 D5 in Research Methodologies

Utilization as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, particularly with chromatography-mass spectrometry (GC-MS or LC-MS) techniques, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the instrument. Isotopically labeled compounds, such as Methyl hexanoate-5,5,6,6,6-D5, are considered the gold standard for this purpose. clearsynth.com They co-elute with the non-labeled analyte in chromatography but are easily differentiated by the mass spectrometer due to their mass difference.

The use of a deuterated internal standard like this compound significantly improves the precision and reproducibility of quantitative assays. clearsynth.com Because the deuterated standard has nearly identical physicochemical properties to its non-deuterated (endogenous) counterpart, it experiences similar behavior throughout the entire analytical process, from sample extraction and derivatization to chromatographic separation and ionization. eurofins.com Any analyte loss during sample preparation will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, variations in sample handling can be effectively normalized, leading to more consistent and reliable results. researchgate.net This is particularly crucial when analyzing complex matrices such as biological fluids, food products, or environmental samples, where variability is inherently high. clearsynth.comresearchgate.net

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry-based quantification. clearsynth.com An isotopically labeled internal standard is the most effective tool to correct for these effects. clearsynth.com Since this compound and the native methyl hexanoate (B1226103) elute at the same time and are present in the same microenvironment entering the mass spectrometer's ion source, they are subjected to the same degree of signal suppression or enhancement. The ratio of their signals remains constant, allowing for accurate quantification even in the presence of strong matrix effects. researchgate.net Research in the analysis of volatile compounds in virgin olive oil has demonstrated the utility of multiple internal standards, including deuterated esters, to correct for matrix effects and improve quantitation. researchgate.net Similarly, studies on apple juice have used deuterated ethyl hexanoate to quantify its non-deuterated form, showcasing the principle of correcting for variability during sample preparation and analysis. acs.org

Metabolomics and lipidomics aim to comprehensively identify and quantify the complete set of small molecules (metabolites) or lipids within a biological system. scholaris.cahmdb.ca These fields rely heavily on high-throughput analytical techniques where precision and accuracy are paramount for detecting subtle but biologically significant changes in metabolite levels. diva-portal.org Deuterated compounds are essential as internal standards in these studies to ensure data quality and allow for meaningful comparisons between different sample groups. diva-portal.orgchemrxiv.org

This compound, as a deuterated fatty acid methyl ester, is an exemplary internal standard for lipidomic profiling of medium-chain fatty acids. When analyzing fatty acid profiles in complex biological samples, a suite of deuterated standards is often employed to cover a range of chain lengths and saturation levels. diva-portal.orgnih.gov The addition of a known quantity of Methyl hexanoate-D5 allows for the precise quantification of endogenous methyl hexanoate and other related medium-chain fatty acids by correcting for extraction inefficiency and instrument variability. nih.gov This robust standardization is critical for the validation of biomarkers and for understanding the metabolic pathways involving fatty acids. hmdb.ca

Table 1: Application of Deuterated Esters as Internal Standards in Research This interactive table summarizes findings from various studies where deuterated esters were used for quantitative analysis. Click on the headers to sort the data.

| Deuterated Standard | Analyte(s) | Sample Matrix | Analytical Technique | Research Focus | Reference(s) |

|---|---|---|---|---|---|

| Ethyl hexanoate-d5 | Ethyl hexanoate and other esters | Apple Juice | SBSE-UHPLC-MS/MS | High-throughput quantitation of key food odorants and tastants. | acs.org |

| Multiple deuterated standards | Volatile Organic Compounds | Virgin Olive Oil | HS-SPME-GC-MS | Improving quantitation by correcting for matrix effects and deviations from linearity. | researchgate.net |

| C22:6-d5 and other deuterated FAs | Fatty Acids (FAs) | Pharmaceutical Lipid Emulsions | UPLC-MS/MS | Development of lipidomic methods for quality control of TPN formulations. | diva-portal.org |

Investigation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu The KIE is a powerful tool for studying reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step (the slowest step) of a reaction. princeton.edusolubilityofthings.com The effect arises primarily from the difference in zero-point vibrational energy between bonds to the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D). A C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to break. smolecule.com

By using this compound as a substrate in a chemical reaction, researchers can probe whether the C-H bonds at the C5 or C6 positions are cleaved during the rate-determining step. If a reaction involving the cleavage of a C-H bond at one of these deuterated positions proceeds significantly slower than the same reaction with the non-deuterated methyl hexanoate, a "primary" KIE is observed. princeton.edu The magnitude of this KIE (kH/kD, the ratio of the rate constant for the light isotope to that of the heavy isotope) can provide detailed insight into the transition state of the reaction. princeton.edu For example, a large primary KIE (typically >2) strongly suggests that the C-H bond is being broken in the rate-limiting step. smolecule.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that C-H bond cleavage is not involved in the rate-determining step. princeton.edu

KIE studies are particularly valuable in enzymology for elucidating the mechanisms of enzyme-catalyzed reactions. uva.nlnih.gov For an enzyme that acts on this compound, measuring the KIE can reveal critical details about the catalytic cycle. For instance, cytochrome P450 enzymes are known to hydroxylate fatty acids. nih.gov If a P450 enzyme hydroxylates the terminal methyl group (C6) of methyl hexanoate, using the D5-labeled substrate would help determine if the initial C-H bond abstraction by the enzyme's active species is the rate-limiting step. nih.gov A large observed KIE would support a mechanism where C-H bond cleavage is the slowest chemical step. Similarly, in the hydrolysis of esters by lipase (B570770) enzymes, deuterium (B1214612) KIEs have been observed, with values depending on the specific bond-breaking mechanisms in the rate-determining step of ester cleavage. smolecule.com These mechanistic insights are crucial for understanding enzyme function and for efforts in enzyme engineering. uva.nl

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values This table provides a general guide to interpreting observed KIE values in reactions involving C-H bond cleavage. The exact values can vary based on reaction conditions and transition state geometry.

| Observed kH/kD Value | Interpretation | Implication for Mechanism | Reference(s) |

|---|---|---|---|

| ~1.0 - 1.4 | No significant primary KIE or a small secondary KIE. | The C-H bond is not broken in the rate-determining step. Structural changes near the isotopic label may occur. | princeton.edusmolecule.com |

| ~1.5 - 2.5 | Moderate primary KIE. | C-H bond breaking is part of the rate-determining step, but may not be the sole contributor, or a non-linear transition state is involved. | smolecule.com |

Tracer Studies in Biological Systems (Non-Clinical)

The unique physicochemical properties of this compound make it a powerful tracer for elucidating intricate biological processes without perturbing the system's natural state.

Tracking of Metabolic Pathways and Ester Biotransformations

This compound is employed as a tracer to accurately track metabolic pathways, particularly those involving fatty acids and their esters. evitachem.com The deuterium atoms act as a stable isotopic label, allowing researchers to follow the journey of the molecule through various biotransformation processes within an organism. evitachem.com By introducing this labeled compound into a biological system, scientists can monitor its absorption, distribution, metabolism, and excretion, thereby gaining insights into the mechanisms of ester hydrolysis and the subsequent fate of the hexanoate and methanol (B129727) moieties. This approach is instrumental in understanding how structural modifications influence the bioavailability and metabolic fate of ester-containing compounds.

The use of deuterated compounds like this compound is a cornerstone of metabolic research, enabling the precise measurement of metabolic flux and the activity of specific biosynthetic pathways. smolecule.comckisotopes.com The distinct mass of the deuterium-labeled compound allows for its detection and quantification using mass spectrometry, providing a clear picture of its metabolic transformation.

Exploration of Biosynthetic Routes in Model Organisms

In the study of model organisms, this compound can be utilized to explore the biosynthesis of various natural products. For instance, the biosynthesis of floral scents, such as methyl hexanoate in the night-blooming water lily Victoria cruziana, can be investigated using isotopically labeled precursors. nih.gov By feeding the organism with this compound, researchers can trace the incorporation of the labeled hexanoate into more complex molecules, thereby elucidating the enzymatic steps and regulatory mechanisms of the biosynthetic pathway. This technique is not limited to plants and can be applied to bacteria, fungi, and other organisms to uncover novel metabolic routes.

Lipid Metabolism Research Applications (e.g., lipolysis)

The study of lipid metabolism, including processes like lipolysis (the breakdown of fats), greatly benefits from the use of stable isotope tracers such as this compound. ckisotopes.com This labeled compound can serve as a substrate for lipases, the enzymes responsible for lipolysis. By monitoring the release of the deuterated hexanoate, researchers can quantify the rate of lipolysis under various physiological or experimental conditions. This provides valuable information on the regulation of lipid metabolism and its role in health and disease. nih.gov Such studies are crucial for understanding conditions like obesity, diabetes, and cardiovascular diseases, where lipid metabolism is often dysregulated. nih.gov

Table 1: Research Applications of this compound in Biological Systems

| Research Area | Specific Application | Information Gained |

| Metabolic Pathway Analysis | Tracking the biotransformation of the ester. | Elucidation of ester hydrolysis mechanisms and metabolic fate of hexanoate. evitachem.com |

| Biosynthesis | Investigating the formation of natural products in model organisms. | Identification of enzymatic steps and regulatory points in biosynthetic routes. nih.gov |

| Lipid Metabolism | Quantifying the rate of lipolysis. | Understanding the regulation of fat breakdown and its role in metabolic diseases. ckisotopes.comnih.gov |

Methodological Contributions to Environmental Fate and Transport Research

The presence of contaminants in the environment is a growing concern, and this compound plays a role in developing methods to study their fate and transport.

Development of Analytical Methods for Environmental Contaminants

This compound is utilized as an internal standard in the development and validation of analytical methods for quantifying environmental contaminants. evitachem.com Its chemical similarity to certain pollutants, combined with its unique mass, makes it an ideal reference compound for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). bmuv.deumweltbundesamt.de By adding a known amount of the deuterated standard to an environmental sample (e.g., water, soil, or air), analysts can correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of the target contaminants. service.gov.uk This is crucial for monitoring the levels of pollutants and assessing their potential risks to ecosystems and human health. miljodirektoratet.nomiljodirektoratet.no

Assessment of Degradation Pathways and Persistence in Environmental Compartments

Understanding how pollutants degrade in the environment is essential for predicting their long-term impact. This compound can be used as a model compound to study the degradation pathways of esters and other organic molecules in different environmental compartments, such as soil and water. evitachem.com By tracking the disappearance of the deuterated compound and the appearance of its degradation products, researchers can determine the rates and mechanisms of biotic and abiotic degradation processes, including hydrolysis, biodegradation, and photodegradation. This information helps to assess the persistence of contaminants and their potential for bioaccumulation in the food chain. nih.gov

Table 2: Applications of this compound in Environmental Research

| Research Area | Specific Application | Outcome |

| Analytical Method Development | Use as an internal standard for chromatography. | Improved accuracy and precision in the quantification of environmental pollutants. evitachem.combmuv.deumweltbundesamt.de |

| Degradation Studies | Model compound for studying the breakdown of organic esters. | Determination of degradation rates and pathways, aiding in the assessment of contaminant persistence. evitachem.comnih.gov |

Research in Flavor and Fragrance Chemistry

Quantitative Analysis of Volatile Organic Compounds in Food and Beverage Science

This compound is an exemplary internal standard for the quantitative analysis of volatile organic compounds (VOCs) that constitute the flavor and aroma profiles of food and beverages. chemimpex.com Its utility stems from its chemical similarity to many fruit- and sweet-smelling esters and other VOCs found naturally in products like juices, wines, and baked goods. chemimpex.comsigmaaldrich.com The process, known as stable isotope dilution analysis (SIDA), is considered a gold-standard method for accurately quantifying aroma compounds. acs.org

A key application is in the high-throughput analysis of key food odorants. Research has demonstrated the use of closely related deuterated esters, such as ethyl hexanoate-d5, to quantify a range of flavor-active compounds in apple juice via ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS). acs.org In such studies, a precise amount of the deuterated standard is added to the beverage sample before analysis. The standard co-elutes with the target analyte, and its distinct mass allows for precise quantification, correcting for any variability during the analytical process. acs.org

The table below details an example of a validated method for the simultaneous quantification of multiple key odorants in apple juice, using various deuterated internal standards, highlighting the role that a compound like this compound would play.

Table 1: Example of Internal Standards in Flavor Compound Analysis

| Target Analyte | Internal Standard (IS) Used | Concentration of IS Added (µg/kg) |

|---|---|---|

| Ethyl hexanoate | Ethyl hexanoate-d5 | 3.4 |

| Butyl acetate | Butyl-d5 acetate | 840 |

| Methyl 2-methylbutanoate | Methyl 2-methyl-d3 butyrate | 7.2 |

| Ethyl 2-methylbutanoate | Ethyl 2-methyl-d3 butyrate | 24 |

| Hexyl acetate | Hexyl-d5 acetate | 175 |

| Ethyl butanoate | Ethyl butyrate-d5 | 44 |

| β-Damascenone | β-Damascenone-d4 | 7.4 |

Data derived from a study on apple juice analysis. acs.org

This analytical approach enables researchers to create detailed "flavor fingerprints" of food products, monitor changes during processing and storage, and ensure quality control. nih.gov The sensitivity of these methods allows for the detection and quantification of compounds at very low concentrations, often in the parts-per-billion range, which is crucial since many potent aroma compounds have very low odor thresholds. acs.orgresearchgate.net

Study of Flavor Release and Perception Mechanisms

Understanding how flavor compounds are released from a food matrix during consumption is critical for designing products with optimal sensory experiences. Isotopically labeled compounds like this compound are invaluable tools in this area of research. By incorporating a deuterated flavor compound into a food system, such as an emulsion or a solid food, scientists can trace its release and transformation with high precision. sigmaaldrich.com

For example, research has investigated how the nature of fat in complex food emulsions affects the release of aroma compounds, including the non-deuterated methyl hexanoate. sigmaaldrich.com Introducing Methyl hexanoate-d5 into such a system would allow researchers to use techniques like Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) to monitor its release into the headspace in real-time as the food is being chewed or heated. The deuterium label ensures that the measured compound can be unequivocally distinguished from any endogenous methyl hexanoate or other interfering compounds.

Furthermore, deuterated compounds can be used to study the metabolic fate of flavor compounds and the chemical reactions they undergo. For instance, studies have used deuterated terpenes to investigate the formation of new volatile compounds during processes like vaping, demonstrating how isotopic labeling can elucidate complex chemical transformations. rsc.org This same principle can be applied to food systems to understand how a flavor molecule like methyl hexanoate might be altered by enzymes in saliva or by heat during cooking, thereby influencing the consumer's perception of the flavor.

Theoretical and Computational Studies on Deuterated Methyl Hexanoate

Quantum Chemical Calculations of Isotopic Vibrational Frequencies and Energetics

Quantum chemical calculations are instrumental in elucidating the structural and energetic consequences of isotopic substitution. The replacement of five hydrogen atoms with deuterium (B1214612) at the terminal end of the hexanoate (B1226103) chain in Methyl hexanoate-5,5,6,6,6-D5 introduces a significant mass change, which primarily affects the vibrational modes of the molecule.

Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set like 6-311++G**, are commonly used for the conformational analysis of esters. researchgate.net These methods can accurately predict molecular geometries and vibrational frequencies. For this compound, the primary impact of deuteration is on the vibrational frequencies of the C-D bonds compared to the C-H bonds. The heavier deuterium atom leads to a lower vibrational frequency for the C-D stretching and bending modes. smolecule.comajchem-a.com This is a direct consequence of the mass difference, as the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. ajchem-a.comlibretexts.org

The zero-point energy (ZPE) of the C-D bond is lower than that of the C-H bond, which can lead to a slight strengthening of the C-D bond. smolecule.com This difference in ZPE and vibrational frequencies can be precisely calculated and is a key aspect of the kinetic isotope effect, where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. smolecule.comlibretexts.org

A hypothetical comparison of the calculated vibrational frequencies for the terminal methyl and methylene (B1212753) groups in both the standard and deuterated methyl hexanoate is presented below. The values are illustrative and based on the general principles of isotopic substitution.

Table 1: Calculated Isotopic Vibrational Frequencies

| Vibrational Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) |

|---|---|---|

| C-H/C-D Asymmetric Stretch | ~2960 | ~2200 |

| C-H/C-D Symmetric Stretch | ~2870 | ~2100 |

| C-H/C-D Scissoring Bend | ~1465 | ~1050 |

| C-H/C-D Rocking Bend | ~720 | ~580 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal how deuteration might influence the molecule's flexibility, preferred conformations, and interactions with its environment.

Esters like methyl hexanoate can exist in multiple conformations due to the rotation around their single bonds. researchgate.net The ester group itself generally prefers a planar cis (or Z) conformation. researchgate.net The alkyl chain, however, can adopt various folded or extended shapes. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Simulations in a solvent, such as water or an organic solvent, would also allow for the study of intermolecular interactions. The slightly different vibrational dynamics of the deuterated tail might lead to minor differences in the strength and lifetime of van der Waals interactions with surrounding solvent molecules compared to the non-deuterated form.

In Silico Prediction of Spectroscopic Signatures and Fragmentation Patterns

Computational methods are highly effective in predicting spectroscopic data, which is crucial for the identification and characterization of molecules. For this compound, the most significant and predictable spectroscopic change occurs in its mass spectrum.

The presence of five deuterium atoms results in a molecular weight that is five units higher than that of standard methyl hexanoate. This mass shift is readily observable in mass spectrometry. Furthermore, the fragmentation patterns under electron ionization (EI) can be predicted. The fragmentation of methyl esters is well-characterized and typically involves cleavages at various points along the alkyl chain and rearrangements like the McLafferty rearrangement.

In the case of this compound, any fragment that retains the deuterated terminal end of the molecule will exhibit a mass shift corresponding to the number of deuterium atoms it contains. This predictable shift is invaluable for confirming the position of the isotopic label.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

| Fragment Name/Structure | Non-Deuterated m/z | Deuterated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | 130 | 135 |

| McLafferty Rearrangement [C₄H₈O₂]⁺ | 88 | 88 |

| Alpha-cleavage [M - OCH₃]⁺ | 99 | 104 |

| Beta-cleavage [M - C₂H₅]⁺ | 101 | 101 |

| Gamma-cleavage [M - C₃H₇]⁺ | 87 | 92 |

| Delta-cleavage [M - C₄H₉]⁺ | 73 | 73 |

The in silico prediction of other spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), would also show predictable changes. In ¹H NMR, the signals corresponding to the protons at positions 5 and 6 would be absent. In ¹³C NMR, the carbons bearing deuterium (C5 and C6) would show coupling to deuterium (a triplet for -CD₂- and a multiplet for -CD₃) and a slight upfield shift, which are characteristic effects of deuterium substitution.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Complex Deuterated Esters

The synthesis of complex deuterated esters, such as Methyl hexanoate-5,5,6,6,6-D5, is a rapidly evolving field. Future research will likely focus on developing more efficient, site-selective, and cost-effective synthetic methods. Current strategies often involve multi-step processes that can be time-consuming and expensive.

Advanced synthetic strategies are being explored to overcome these challenges. These include the use of novel catalysts and reagents to achieve precise deuterium (B1214612) incorporation. For instance, researchers are investigating the use of organometallic catalysts to facilitate site-selective hydrogen-isotope exchange (HIE) reactions. researchgate.net These methods offer the potential for direct deuteration of fatty acids and their esters with high efficiency and selectivity.

Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction for the synthesis of complex deuterated molecules. mdpi.com These methods can offer high stereoselectivity and regioselectivity, which is crucial for the synthesis of biologically active compounds. The development of these advanced synthetic strategies will not only make this compound more accessible but also open up possibilities for the synthesis of a wider range of complex deuterated esters with tailored isotopic labeling patterns.

Table 1: Comparison of Synthetic Strategies for Deuterated Esters

| Strategy | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Well-established methods | Often multi-step, can be expensive |

| Catalytic H/D Exchange | More direct, potentially lower cost | Catalyst development can be challenging |

| Enzymatic/Chemo-enzymatic | High selectivity, mild reaction conditions | Enzyme stability and cost can be limiting |

Integration of this compound with Novel Analytical Platforms

This compound is an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.com As analytical instrumentation continues to advance, the integration of this deuterated standard with novel analytical platforms will unlock new research possibilities.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are becoming increasingly powerful tools for the analysis of complex biological and environmental samples. nih.gov The use of this compound as an internal standard in these platforms can significantly improve the accuracy and precision of quantitative measurements. clearsynth.com

Moreover, the development of ambient ionization techniques, such as desorption electrospray ionization (DESI) and direct analysis in real time (DART), allows for the direct analysis of samples with minimal preparation. The integration of deuterated standards like this compound with these rapid screening methods will be crucial for high-throughput analysis in fields such as food science, forensics, and clinical diagnostics.

Expansion of its Role in Multi-Omics Research Methodologies

Multi-omics approaches, which involve the integrated analysis of different "omes" such as the genome, transcriptome, proteome, and metabolome, are revolutionizing our understanding of complex biological systems. Isotope labeling is a key technology in these studies, and this compound has the potential to play a significant role in metabolomics research.

In metabolomics, deuterated compounds can be used as tracers to follow the metabolic fate of specific molecules and to elucidate biochemical pathways. This compound can be used to study fatty acid metabolism, including processes such as beta-oxidation and lipid synthesis. By tracking the incorporation of the deuterium label into various metabolites, researchers can gain insights into the dynamics of these pathways in health and disease.

Furthermore, in quantitative metabolomics, deuterated standards are essential for accurate metabolite quantification. The use of this compound as an internal standard can help to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data.

Potential in Advanced Materials Science and Polymer Research

The unique physical properties of deuterated compounds make them valuable in materials science and polymer research. The substitution of hydrogen with deuterium can affect properties such as vibrational frequencies and neutron scattering cross-sections. resolvemass.ca

Deuterated monomers can be incorporated into polymers to create materials with specific properties. While the direct polymerization of methyl hexanoate (B1226103) is not common, it can be used as a comonomer or a precursor for the synthesis of other monomers. The incorporation of this compound into polymers could be used to study polymer dynamics and structure using techniques such as neutron scattering. resolvemass.ca

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the molecular level. The large difference in the neutron scattering lengths of hydrogen and deuterium makes isotopic labeling an invaluable tool in these studies. By selectively deuterating parts of a polymer, researchers can highlight specific components and gain detailed information about their arrangement and movement.

Collaborative Research for Standardized Deuterated Compound Libraries

The reproducibility and comparability of scientific research rely on the availability of well-characterized and standardized reference materials. The development of standardized libraries of deuterated compounds is a critical need for the scientific community.

Collaborative efforts between academia, industry, and government agencies are essential for the creation of these libraries. nist.gov These collaborations can help to ensure the quality and availability of a wide range of deuterated compounds, including this compound.

Standardized libraries of deuterated compounds would provide researchers with access to reliable and well-documented reference materials, which would facilitate the validation of analytical methods and the comparison of data across different laboratories. This would ultimately lead to more robust and reliable scientific findings.

Q & A

Basic Research Questions

Q. How can researchers synthesize Methyl hexanoate-5,5,6,6,6-D5 with high isotopic purity?

- Methodology : The compound is synthesized via acid-catalyzed esterification of hexanoic-5,5,6,6,6-D5 acid with methanol, using deuterated intermediates to minimize isotopic dilution. Isotopic purity (≥98 atom% D) is achieved through repeated distillation and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Key Parameters : Use anhydrous conditions to prevent proton exchange, and optimize reaction time/temperature to avoid decomposition of deuterated moieties.

Q. What analytical techniques are recommended for verifying isotopic enrichment in this compound?

- GC-MS : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can detect isotopic clusters, confirming the presence of deuterium at positions 5,5,6,6,6. Compare fragmentation patterns with non-deuterated analogs .

- NMR : ²H NMR or ¹H NMR with deuterium decoupling distinguishes deuterated positions. For example, the absence of proton signals at δ 0.9–1.6 ppm (C5 and C6 methyl/methylene groups) confirms deuteration .

Q. How can researchers distinguish between deuterated and non-deuterated methyl hexanoate in mixed samples?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column, leveraging slight retention time differences due to isotopic mass effects.

- Isotopic Ratio MS : Measure the ratio of m/z peaks corresponding to deuterated (e.g., m/z 135.21) and non-deuterated (m/z 130.18) molecular ions .

Advanced Research Questions

Q. How does deuteration impact the stability of this compound in transesterification reactions?

- Experimental Design : Compare reaction kinetics of deuterated vs. non-deuterated methyl hexanoate in transesterification with ethanol using FAU-type zeolite membranes. Monitor ester conversion via GC and assess membrane durability under industrial conditions (e.g., 160°C, 68 bar H₂) .

- Data Interpretation : Deuteration may reduce reaction rates due to kinetic isotope effects (KIE) but enhance thermal stability, as C-D bonds are stronger than C-H bonds.

Q. What role does isotopic labeling play in studying catalytic pathways for CO₂ hydrogenation to methyl esters?

- Tracer Studies : Introduce this compound as a product tracer in Ru-catalyzed CO₂ hydrogenation. Use GC-MS to track deuterium incorporation into intermediates (e.g., 6-methoxy-6-oxohexanoic acid) and elucidate mechanistic steps .

- KIE Analysis : Compare turnover frequencies (TOF) of deuterated vs. non-deuterated substrates to identify rate-limiting steps involving C-H/D bond cleavage.

Q. How can researchers assess the inhibitory effects of deuterated esters on anaerobic digestion processes?

- Experimental Setup : Dose anaerobic digesters with this compound at concentrations ranging from 0.05–20 g L⁻¹. Monitor methane production, volatile fatty acid (VFA) accumulation, and microbial community shifts via 16S rRNA sequencing .

- Data Contradictions : If methane inhibition is lower for deuterated esters vs. non-deuterated analogs, attribute this to reduced microbial toxicity or slower degradation kinetics due to KIE.

Methodological Notes

- Isotopic Purity Assurance : Always cross-validate isotopic enrichment using multiple techniques (e.g., MS + NMR) to address potential discrepancies from proton-deuterium exchange .

- Reaction Optimization : For catalytic studies, pre-equilibrate deuterated substrates with catalysts to account for isotopic equilibration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.